Functional Switch from PGHS Inhibitor to Metabolism-Dependent PGHS-2 Inactivator via Meta-Hydroxy Regioisomerism
3-HPAA (meta-hydroxy isomer) is efficiently oxygenated by purified PGHS-2 to prostaglandin and hydroxyeicosatetraenoate products, whereas AM404 (para-hydroxy isomer) does not undergo oxygenation and instead inhibits arachidonate oxygenation by PGHS-1 and PGHS-2 [1]. Following oxygenation, 3-HPAA produces selective, dose-dependent, and irreversible inactivation of PGHS-2, with complete inactivation achieved at 10 μM [1]. This represents a regioisomer-dependent functional switch: the para isomer (AM404) functions as a reversible oxygenation inhibitor, while the meta isomer (3-HPAA) acts as a metabolism-dependent irreversible inactivator [1].
| Evidence Dimension | PGHS-2 enzymatic interaction and functional outcome |
|---|---|
| Target Compound Data | Efficient oxygenation to prostaglandin and HETE products; complete, irreversible PGHS-2 inactivation at 10 μM; IC50 for COX-2 inhibition = 2 μM |
| Comparator Or Baseline | AM404 (para-hydroxy isomer): inhibits arachidonate oxygenation; no reported metabolism-dependent inactivation |
| Quantified Difference | Meta isomer = substrate + irreversible inactivator; Para isomer = oxygenation inhibitor only |
| Conditions | Purified ovine PGHS-2 enzyme assays; human recombinant COX-2 assays |
Why This Matters
Researchers requiring sustained, irreversible COX-2 suppression via a non-NSAID mechanism must procure the meta-hydroxy isomer (3-HPAA); AM404 cannot substitute for this application.
- [1] Turman MV, Kingsley PJ, Marnett LJ. Characterization of an AM404 analogue, N-(3-hydroxyphenyl)arachidonoylamide, as a substrate and inactivator of prostaglandin endoperoxide synthase. Biochemistry. 2009;48(51):12233-12241. View Source
